molecular formula C10H18O B11941990 (5R)-5-isopropyl-2-methylcyclohexanone

(5R)-5-isopropyl-2-methylcyclohexanone

Cat. No.: B11941990
M. Wt: 154.25 g/mol
InChI Key: GCRTVIUGJCJVDD-YGPZHTELSA-N
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Description

(5R)-5-isopropyl-2-methylcyclohexanone is an organic compound with a cyclohexanone core substituted with an isopropyl group at the 5th position and a methyl group at the 2nd position. This compound is a chiral molecule, meaning it has a non-superimposable mirror image, which can have significant implications in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-5-isopropyl-2-methylcyclohexanone typically involves the enantioselective hydrogenation of a suitable precursor. One common method is the catalytic hydrogenation of 2-methyl-5-isopropylcyclohex-2-enone using a chiral catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures, with the chiral catalyst ensuring the formation of the desired enantiomer.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through similar catalytic hydrogenation processes, but with optimizations for large-scale operations. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields.

Chemical Reactions Analysis

Types of Reactions

(5R)-5-isopropyl-2-methylcyclohexanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.

Major Products Formed

    Oxidation: The major products include carboxylic acids and ketones.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used but can include various substituted cyclohexanones.

Scientific Research Applications

(5R)-5-isopropyl-2-methylcyclohexanone has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme-substrate interactions due to its chiral nature.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those requiring specific enantiomers for efficacy.

    Industry: The compound is used in the production of fragrances and flavors, where its chiral properties can influence the scent or taste profile.

Mechanism of Action

The mechanism of action of (5R)-5-isopropyl-2-methylcyclohexanone depends on its application. In biological systems, the compound may interact with specific enzymes or receptors, with its chiral nature playing a crucial role in these interactions. The molecular targets and pathways involved can vary, but typically include binding to active sites on enzymes or receptors, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

    (2S,5R)-2-isopropyl-5-methylcyclohexanone: This compound is a stereoisomer with different spatial arrangement of substituents.

    (4R,5R)-1,2-dithiane-4,5-diol: Another chiral compound with different functional groups but similar structural complexity.

Uniqueness

(5R)-5-isopropyl-2-methylcyclohexanone is unique due to its specific chiral configuration, which can significantly influence its chemical reactivity and interactions in biological systems. This makes it particularly valuable in applications requiring high enantioselectivity, such as pharmaceutical synthesis and chiral catalysis.

Properties

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(5R)-2-methyl-5-propan-2-ylcyclohexan-1-one

InChI

InChI=1S/C10H18O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-9H,4-6H2,1-3H3/t8?,9-/m1/s1

InChI Key

GCRTVIUGJCJVDD-YGPZHTELSA-N

Isomeric SMILES

CC1CC[C@H](CC1=O)C(C)C

Canonical SMILES

CC1CCC(CC1=O)C(C)C

Origin of Product

United States

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